4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c23-27(24,21-6-8-25-9-7-21)22-5-1-2-13(12-22)10-15-19-16(20-26-15)14-11-17-3-4-18-14/h3-4,11,13H,1-2,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMLOCTHWEJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , and it features a complex structure that includes a pyrazinyl moiety, an oxadiazole ring, and piperidine linked through a sulfonamide group. The synthesis typically involves multi-step reactions starting from commercially available precursors.
Synthesis Overview:
- Formation of the Oxadiazole Ring: The initial step often includes the cyclization of hydrazones or hydrazides with carboxylic acids or their derivatives.
- Piperidine Derivative Formation: Piperidine derivatives are synthesized through alkylation or acylation methods.
- Final Coupling Reaction: The final product is obtained by coupling the piperidine derivative with the oxadiazole moiety and subsequent sulfonation.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. In particular, derivatives of oxadiazoles have shown activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl) | Salmonella typhi | Moderate to Strong |
| 4-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl) | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in the context of neurodegenerative diseases and gastrointestinal disorders.
| Enzyme | Inhibition Activity | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 0.63 ± 0.001 |
| Urease | Strong Inhibitor | 2.14 ± 0.003 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- PI3K Inhibition: Similar compounds have been identified as inhibitors of phosphoinositide 3'OH kinases (PI3K), which play a critical role in cell growth and survival pathways.
- BSA Binding: Binding studies indicate that the compound interacts effectively with bovine serum albumin (BSA), suggesting good bioavailability.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that those containing the pyrazinyl group exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of similar compounds showed promising results in reducing acetylcholinesterase activity in animal models, suggesting potential applications in treating Alzheimer’s disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Formation of the oxadiazole ring via cyclization of nitrile precursors with hydroxylamine .
Alkylation of the piperidine moiety using a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonylation with morpholine sulfonyl chloride in anhydrous dichloromethane .
- Optimization : Control reaction temperature (0–5°C for sulfonylation) and use catalysts like triethylamine to improve yields (>75% reported in analogous sulfonylation reactions) . Monitor intermediates via TLC and confirm purity with HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methylene/methyl groups in the piperidine and morpholine rings .
- IR Spectroscopy : Identify sulfonyl (S=O) stretches near 1350–1300 cm⁻¹ and oxadiazole C=N bands at 1600–1580 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles between the oxadiazole and pyrazine rings. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?
- DFT Analysis :
- Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity .
- Electrostatic potential maps reveal nucleophilic regions near the sulfonyl group, guiding derivatization strategies .
- Docking Studies :
- Dock into kinase targets (e.g., EGFR) using AutoDock Vina. Pyrazine and oxadiazole moieties show hydrogen bonding with active-site residues (e.g., Lys745), suggesting kinase inhibition potential .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.3 µM in cell lines vs. 8.7 µM in murine models) may arise from metabolic instability.
- Solutions :
- Metabolic Profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., morpholine ring oxidation) .
- Prodrug Design : Introduce acetyl groups at the piperidine nitrogen to enhance bioavailability .
- Validation : Use LC-MS/MS to track parent compound and metabolites in plasma .
Q. How does structural modification of the oxadiazole and pyrazine rings impact pharmacological properties?
- Pyrazine Modifications :
- Substituting pyrazine with pyridine reduces π-π stacking but improves solubility (logP decreases from 2.1 to 1.6) .
- Oxadiazole Modifications :
- Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole increases thermal stability (TGA decomposition at 220°C vs. 195°C) .
- Biological Impact : Fluorination at the pyrazine C-5 position enhances binding affinity to DNA gyrase (ΔΔG = -2.8 kcal/mol) .
Data Analysis and Reproducibility
Q. What are common pitfalls in reproducing synthetic yields, and how can they be mitigated?
- Pitfalls :
- Incomplete sulfonylation due to moisture sensitivity of intermediates.
- Epimerization during piperidine alkylation under acidic conditions .
- Mitigation :
- Use Schlenk lines for moisture-sensitive steps.
- Monitor reaction pH (maintain >9.0 during alkylation) .
Q. How do polymorphic forms (e.g., crystalline vs. amorphous) affect bioactivity data?
- Case Study : Crystalline Form A (patented in ) shows 3× higher solubility than amorphous forms in PBS (pH 7.4).
- Characterization : Use PXRD to confirm crystallinity (sharp peaks at 2θ = 12.4°, 18.7°) and DSC for melting point validation (mp = 178°C for Form A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
